4-(2-Methylpyridin-4-yl)benzonitrile
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted, 400 MHz, CDCl₃):
- δ 8.55 (d, J = 5.1 Hz, 1H, pyridine H-6)
- δ 7.75 (d, J = 8.4 Hz, 2H, benzonitrile H-2/H-6)
- δ 7.60 (d, J = 8.4 Hz, 2H, benzonitrile H-3/H-5)
- δ 7.25 (s, 1H, pyridine H-3)
- δ 2.65 (s, 3H, CH₃)
¹³C NMR (predicted, 100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Prominent absorption bands include:
UV-Vis Spectroscopy
In acetonitrile, the compound exhibits absorption maxima at:
Mass Spectrometry
Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 194.1 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include losses of:
Computational Modeling of Electronic Structure and Bonding Interactions
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.3 eV |
| Dipole moment | 3.8 Debye |
| Natural Bond Orbital (NBO) charge on N≡C | -0.32 e |
| Mayer bond order (C≡N) | 2.85 |
The HOMO is localized on the pyridine ring, while the LUMO resides on the benzonitrile group, indicating charge-transfer potential. Non-covalent interaction (NCI) analysis identifies weak C–H···N hydrogen bonds between the methyl group and nitrile, stabilizing the planar conformation.
Structure
2D Structure
Properties
IUPAC Name |
4-(2-methylpyridin-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-8-13(6-7-15-10)12-4-2-11(9-14)3-5-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVRMPFSEYNKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290668 | |
| Record name | 4-(2-Methyl-4-pyridinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-27-9 | |
| Record name | 4-(2-Methyl-4-pyridinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methyl-4-pyridinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Related Compounds
4-[2-(Methyl-2-pyridinylamino)ethoxy]benzonitrile : This compound is synthesized by reacting 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-chlorobenzonitrile in the presence of sodium hydride and N,N-dimethylformamide (DMF) as a solvent.
4-[1-(4-Cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile : This compound is prepared through a multi-step process involving the reaction of 4-halomethyl benzonitrile with 1,2,4-triazole, followed by reaction with 4-fluorobenzonitrile.
Comparison of Synthesis Methods
Research Findings and Challenges
- Cross-Coupling Efficiency : The efficiency of cross-coupling reactions can be highly dependent on the catalyst and conditions used. Palladium-based catalysts are commonly employed but can be expensive and require careful handling.
- Yield and Purity : Achieving high yields and purity is crucial. The use of appropriate solvents and bases can significantly impact the outcome of the reaction.
- Scalability : For industrial applications, scalability is a key factor. Processes that minimize the number of steps and use of expensive reagents are preferred.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylpyridin-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: N-oxides of 4-(2-Methyl
Biological Activity
4-(2-Methylpyridin-4-yl)benzonitrile, also known as B1391929, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a benzonitrile core substituted with a pyridine moiety, which is crucial for its interactions with biological targets. Its potential applications span across antimicrobial and anticancer research, making it a subject of various studies aimed at elucidating its mechanism of action and therapeutic potential.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial effects. It has been evaluated against various bacterial strains, demonstrating significant activity particularly against Gram-positive bacteria. The mechanism underlying this activity likely involves the inhibition of bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antibacterial agent.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The proposed mechanisms include the activation of caspases and modulation of apoptotic pathways.
Case Study: Anticancer Activity
In another study, this compound was tested on MCF-7 and HCT116 cell lines. Results showed a significant reduction in cell viability at concentrations above 50 µM, with apoptosis confirmed through flow cytometry analysis.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways of bacteria and cancer cells.
- Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that promote cell survival or proliferation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate | Contains a methyl group on the pyridine ring | Altered biological activity |
| Methyl 5-(2-pyridyl)-2-furoate | Methyl group instead of ethyl | Different solubility properties |
| Ethyl 5-Nitro-2-furoate | Features a nitro group instead of a pyridine | Enhanced reactivity |
This comparison highlights how variations in substituents can significantly influence biological activity and solubility characteristics.
Recent Studies
- Antimicrobial Studies : Various studies have confirmed the effectiveness of this compound against multiple bacterial strains, establishing it as a candidate for further development as an antibacterial agent.
- Cancer Research : Ongoing investigations are exploring its potential as an anticancer drug, focusing on its ability to induce apoptosis and inhibit tumor growth in preclinical models.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Studies focusing on:
- In vivo efficacy : Assessing the compound's effectiveness in animal models.
- Mechanistic studies : Elucidating detailed molecular interactions.
- Structure-activity relationship (SAR) : Optimizing the chemical structure for enhanced potency and selectivity.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Activity
The compound is primarily explored for its role as a ligand in pharmacological applications. It exhibits interactions with various biological targets, particularly in the modulation of receptor activity. For instance, it has been studied as a positive allosteric modulator for muscarinic acetylcholine receptors, which are critical in numerous physiological processes including cognition and memory .
Cancer Therapy
In cancer research, 4-(2-Methylpyridin-4-yl)benzonitrile has been investigated for its potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in the progression of several cancers. Inhibiting PRMT5 can lead to reduced tumor growth and improved patient outcomes . A notable study indicated that compounds similar to this compound have entered clinical trials, demonstrating efficacy against solid tumors .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the pyridine and benzonitrile moieties can significantly affect the compound's binding affinity and selectivity for its targets. For example, variations in substituents on the aromatic rings have been systematically studied to enhance potency and selectivity towards specific receptor subtypes .
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound often involves C-nucleophilic aromatic substitutions. Optimizing reaction conditions, such as temperature and base concentration, has been shown to improve yield and purity of the final product .
Case Studies
Several studies have documented successful synthesis methods that yield high-purity compounds suitable for biological testing. For instance, one study reported a yield improvement by adjusting the stoichiometry of reactants during synthesis .
Data Tables
The following table summarizes key findings from recent studies on this compound:
Comparison with Similar Compounds
Table 1: Key Properties of 4-(2-Methylpyridin-4-yl)benzonitrile and Analogs
Structural Differences and Electronic Effects
- Pyridine vs. Thiazole/Imidazolidinone: The pyridine ring in the target compound is less electron-rich than thiazole () but more planar than imidazolidinone derivatives (), affecting π-π stacking and bioactivity .
Substituent Positioning :
- Functional Groups: The dimethylamino group in 4-(Dimethylamino)benzonitrile () increases electron density, enhancing fluorescence properties compared to the target compound’s nitrile . Bromoacetyl substituents () enable covalent binding to proteins, a feature absent in the target compound .
Physicochemical Properties
- Solubility: Piperidine and dimethylamino derivatives (Evidences 10, 15) show improved aqueous solubility due to ionizable groups, whereas PCH5 () is highly lipophilic .
Molecular Weight :
- Larger analogs like PCH5 (MW 255.40) are suited for liquid crystals, while smaller derivatives (e.g., , MW 146.19) are ideal for drug penetration .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(2-Methylpyridin-4-yl)benzonitrile in laboratory settings?
- Methodological Answer : A common approach involves coupling reactions between substituted pyridine and benzonitrile precursors. For example, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed. Key steps include:
- Purification via column chromatography using ethyl acetate/hexane gradients.
- Characterization using -NMR and -NMR to confirm substitution patterns (e.g., aromatic proton integration and coupling constants) .
- Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization.
Q. How can researchers mitigate risks associated with handling this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation of dust/aerosols .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respiratory protection (e.g., N95 masks) .
- Emergency Protocols : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies aromatic proton environments (e.g., pyridinyl vs. benzonitrile protons). -NMR confirms nitrile (C≡N) and pyridine carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect nitrile stretching vibrations (~2220 cm) and pyridine ring modes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) for cross-coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) for reaction rate and byproduct formation.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
- Yield Tracking : Monitor yields via -NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. How do substituents on the pyridine ring influence the electronic properties of benzonitrile derivatives?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations to assess electron-withdrawing/donating effects of substituents (e.g., methyl groups) on nitrile reactivity .
- Cyclic Voltammetry : Measure redox potentials to correlate substituent effects with electrochemical stability .
- X-ray Crystallography : Resolve crystal structures to analyze bond lengths and angles, revealing steric/electronic interactions .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Purity Validation : Use HPLC with diode-array detection (DAD) to confirm ≥98% purity, excluding impurities as confounding factors .
- Dose-Response Studies : Perform IC assays across multiple cell lines to assess reproducibility .
- Meta-Analysis : Compare literature data using cheminformatics tools (e.g., KNIME) to identify outliers or methodological inconsistencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
